Inuchinenolide B
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Overview
Description
Inuchinenolide B is a sesquiterpene lactone that has been isolated from the aerial parts of the plant Inula hupehensis . It is characterized by its complex structure, which includes a hydroxy group, methyl groups, an acetyloxy group, and a methylidene group . This compound has garnered interest due to its potential biological activities, including anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of inuchinenolide B involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions to form the core lactone structure, followed by functional group modifications to introduce the hydroxy, methyl, acetyloxy, and methylidene groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the aerial parts of Inula hupehensis, remains a viable method. This involves solvent extraction, followed by purification techniques like chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Inuchinenolide B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Chemistry: Used as a model compound for studying sesquiterpene lactone chemistry and reaction mechanisms.
Biology: Investigated for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Potential use in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of inuchinenolide B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways, possibly through inhibition of key enzymes or signaling molecules involved in inflammation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Inuchinenolide B can be compared with other sesquiterpene lactones, such as:
Inuchinenolide C: Similar structure but differs in the position of the acetyl group.
Britanin: Another sesquiterpene lactone with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific functional group arrangement, which contributes to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H22O5 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h11-14,20H,2,5-7H2,1,3-4H3/t11-,12-,13-,14+,17-/m1/s1 |
InChI Key |
PHMCCYUSORUPSX-MNLSVMLLSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]3[C@@H](C1)OC(=O)C3=C)[C@](C[C@@H]2OC(=O)C)(C)O |
Canonical SMILES |
CC1=C2C(CC3C(C1)OC(=O)C3=C)C(CC2OC(=O)C)(C)O |
Origin of Product |
United States |
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